molecular formula C15H20N2O3 B8264465 Tert-butyl N-[3-(4-cyanophenoxy)propyl]carbamate

Tert-butyl N-[3-(4-cyanophenoxy)propyl]carbamate

Cat. No.: B8264465
M. Wt: 276.33 g/mol
InChI Key: HNFAKCVMMIYLQP-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(4-cyanophenoxy)propyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyanophenoxy group, and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(4-cyanophenoxy)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(4-cyanophenoxy)propyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl N-[3-(4-cyanophenoxy)propyl]carbamate can undergo oxidation reactions, particularly at the cyanophenoxy group, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the propyl chain, where nucleophiles replace the existing functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxides of the cyanophenoxy group.

    Reduction: Amines derived from the reduction of the cyanophenoxy group.

    Substitution: Substituted carbamates with various nucleophiles.

Scientific Research Applications

Chemistry: Tert-butyl N-[3-(4-cyanophenoxy)propyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to form stable carbamate bonds makes it a candidate for drug design.

Industry: In the industrial sector, this compound can be used in the production of polymers and coatings. Its stability and reactivity contribute to the properties of the final products.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(4-cyanophenoxy)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The cyanophenoxy group may also interact with hydrophobic pockets within the target protein, enhancing binding affinity.

Comparison with Similar Compounds

  • Tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate
  • Tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate
  • Tert-butyl N-[3-(4-methoxyphenoxy)propyl]carbamate

Comparison:

  • Tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate: This compound has an acetyl group instead of a cyano group, which affects its reactivity and potential applications.
  • Tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate: The presence of a formyl group introduces different chemical properties, such as increased reactivity towards nucleophiles.
  • Tert-butyl N-[3-(4-methoxyphenoxy)propyl]carbamate: The methoxy group provides different electronic effects, influencing the compound’s stability and reactivity.

Uniqueness: Tert-butyl N-[3-(4-cyanophenoxy)propyl]carbamate is unique due to the presence of the cyanophenoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

tert-butyl N-[3-(4-cyanophenoxy)propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(18)17-9-4-10-19-13-7-5-12(11-16)6-8-13/h5-8H,4,9-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFAKCVMMIYLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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